molecular formula C21H27NO5 B10855828 Spirotetramat-d5

Spirotetramat-d5

Cat. No.: B10855828
M. Wt: 378.5 g/mol
InChI Key: CLSVJBIHYWPGQY-RPIBLTHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirotetramat-d5 involves the incorporation of deuterium atoms into the spirotetramat molecule. This can be achieved through a multi-step reaction sequence that includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis is cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, which is synthesized by catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

Spirotetramat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its transformation into active metabolites and for its quantification in analytical methods .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include its enol and ketohydroxy metabolites. These metabolites are crucial for its insecticidal activity and are often the focus of analytical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spirotetramat-d5 is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from the non-deuterated form .

Properties

Molecular Formula

C21H27NO5

Molecular Weight

378.5 g/mol

IUPAC Name

[3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl] 1,1,2,2,2-pentadeuterioethyl carbonate

InChI

InChI=1S/C21H27NO5/c1-5-26-20(24)27-18-17(16-12-13(2)6-7-14(16)3)19(23)22-21(18)10-8-15(25-4)9-11-21/h6-7,12,15H,5,8-11H2,1-4H3,(H,22,23)/i1D3,5D2

InChI Key

CLSVJBIHYWPGQY-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C

Canonical SMILES

CCOC(=O)OC1=C(C(=O)NC12CCC(CC2)OC)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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